Cyclopentyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
Cyclopentyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity
Preparation Methods
The synthesis of Cyclopentyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable amine with a halogenated compound can lead to the formation of the azetidine ring.
Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions. This involves reacting the azetidine intermediate with a pyridine derivative under suitable conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through alkylation reactions, where the azetidine intermediate is treated with a cyclopentyl halide.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Cyclopentyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-3-yloxy group, where nucleophiles replace the pyridine moiety under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the azetidine ring and formation of corresponding carboxylic acids or amines.
Scientific Research Applications
Cyclopentyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Due to its unique ring structure, the compound is explored for use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its potential as a biochemical tool.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, contributing to the development of new chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridin-3-yloxy group may enhance binding affinity to certain biological targets, contributing to the compound’s overall biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be compared with other azetidine derivatives and pyridine-containing compounds:
Azetidine Derivatives: Similar compounds include azetidine-2-carboxylic acid and azetidine-3-carboxylic acid, which also feature the strained four-membered ring but differ in their substituents and reactivity.
Pyridine-Containing Compounds: Compounds such as pyridine-3-carboxylic acid and pyridine-4-carboxylic acid share the pyridine moiety but differ in their overall structure and chemical properties.
The uniqueness of this compound lies in its combination of the azetidine ring and the pyridin-3-yloxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopentyl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(11-4-1-2-5-11)16-9-13(10-16)18-12-6-3-7-15-8-12/h3,6-8,11,13H,1-2,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDJBDBRTKNXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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